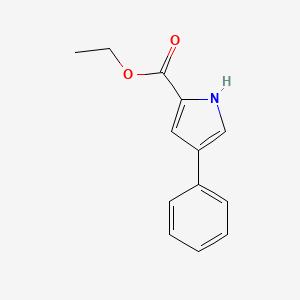

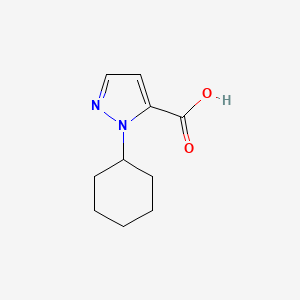

![molecular formula C22H18N4O3 B2453884 4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-(pyridin-2-ylmethyl)benzamide CAS No. 958588-65-3](/img/structure/B2453884.png)

4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-(pyridin-2-ylmethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, 1-benzylsubstituted derivatives of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide were synthesized by alkylation of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide by corresponding 1-chloromethylbenzene in a dimethylformamide environment with an excess of potassium carbonate at a temperature of 70-80°C .Aplicaciones Científicas De Investigación

Pharmacokinetics and Tissue Distribution

The compound 4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-(pyridin-2-ylmethyl)benzamide, in its variant as IN-1130, has been identified as a novel ALK5 inhibitor with potential anti-fibrosis applications. The pharmacokinetics of IN-1130 were studied in various animal models, revealing significant plasma half-lives and bioavailability. The compound showed high permeability and was readily distributed into vital organs such as the liver, kidneys, and lungs. Moreover, a major metabolite of IN-1130, tentatively identified as M1, was found predominantly in the liver, suggesting significant metabolic activity and potential efficacy as an oral anti-fibrotic drug (Kim et al., 2008).

Anticonvulsant Spectrum

A study on the anticonvulsant spectrum of N-[(2,4-dichlorophenyl) methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl) acetamide, a related compound, demonstrated pronounced anticonvulsant effects in various seizure models. The study suggested that the compound's mechanism of action involves GABA-ergic, glycinergic, and adenosinergic pathways, providing insights into the molecular interactions and potential therapeutic applications of similar quinazoline derivatives (Shtrygol’ et al., 2022).

Analgesic Mechanisms

Another related compound, 4-[4-oxo-(4H)-quinazolin-3-yl]-benzoic acid (PK-66 compound), was investigated for its analgesic mechanisms, particularly in models of somatic and neuropathic pain syndromes. The study revealed the involvement of the adrenergic system, specifically alpha-2 adrenergic receptors, dopaminergic, and GABAergic systems in the analgesic action of PK-66, without any effect on opioid receptors. This study provides a detailed analysis of the pharmacological pathways involved in pain relief, which could be relevant for understanding the mechanisms of similar quinazoline derivatives (Kramar et al., 2018).

Propiedades

IUPAC Name |

4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-(pyridin-2-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O3/c27-20(24-13-17-5-3-4-12-23-17)16-10-8-15(9-11-16)14-26-21(28)18-6-1-2-7-19(18)25-22(26)29/h1-12H,13-14H2,(H,24,27)(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHZLRMHRASXDPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CC3=CC=C(C=C3)C(=O)NCC4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-(pyridin-2-ylmethyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2453809.png)

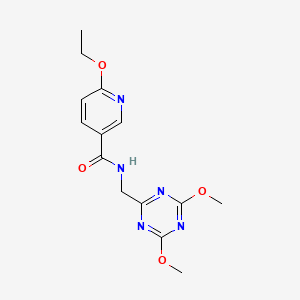

![N-(4-acetylphenyl)-2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2453811.png)

![8-[(4-Tert-butylphenyl)sulfonyl]-2-(4-methylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2453813.png)